molecular formula C16H21N3O2S B1262316 5-(1,4-Diazepan-1-ylsulfonyl)-4-ethylisoquinoline

5-(1,4-Diazepan-1-ylsulfonyl)-4-ethylisoquinoline

Cat. No. B1262316
M. Wt: 319.4 g/mol
InChI Key: AZCPHIJXTJGNPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,4-diazepan-1-ylsulfonyl)-4-ethylisoquinoline is a member of isoquinolines.

Scientific Research Applications

Rho-Kinase Inhibition

5-(1,4-Diazepan-1-ylsulfonyl)-4-ethylisoquinoline derivatives have been investigated as potent Rho-kinase inhibitors. One study highlighted the development of specific inhibitors with potential clinical applications, such as reducing intraocular pressure in rabbit models (Tamura et al., 2005).

Crystallographic Studies

Research involving derivatives of 5-(1,4-Diazepan-1-ylsulfonyl)-4-ethylisoquinoline has focused on crystallographic studies to understand molecular conformations and interactions. One study examined the structural details of 4-fluoro-5-sulfonylisoquinoline derivatives (Ohba et al., 2012).

Antimicrobial Properties

Compounds related to 5-(1,4-Diazepan-1-ylsulfonyl)-4-ethylisoquinoline have been synthesized and evaluated for their antimicrobial properties. A study demonstrated the antibacterial and antifungal activities of these compounds, notably against specific strains like S. aureus and C. albicans (Al-Hiari et al., 2008).

Vasorelaxing Mechanism

Fasudil hydrochloride, a related compound, has been studied for its vasorelaxing effects in rabbit basilar arteries, indicating potential clinical relevance in cerebral vasospasm treatment (Nakamura et al., 2001).

Synthesis of Novel Heterocycles

Research into the synthesis of novel heterocycles, such as isoindolobenzazepines, using compounds structurally related to 5-(1,4-Diazepan-1-ylsulfonyl)-4-ethylisoquinoline has been conducted, providing insights into the synthesis of complex molecular structures (Padwa et al., 2001).

Drug Synthesis and Characterization

Several studies have focused on the synthesis and characterization of drugs using structures related to 5-(1,4-Diazepan-1-ylsulfonyl)-4-ethylisoquinoline. For instance, research on the synthesis of 1-Isoquinolinol and its derivatives demonstrated practical processes with potential applications in pharmaceuticals (Chen et al., 2012).

Ring Expansion Studies

Research on ring expansion of quinolines and isoquinolines, including structures related to 5-(1,4-Diazepan-1-ylsulfonyl)-4-ethylisoquinoline, has been reported, offering novel approaches to synthesize complex organic compounds (Yadav et al., 2004).

Decarboxylative Asymmetric Alkylation

A study on palladium-catalyzed decarboxylative asymmetric alkylation of 1,4-diazepan-5-ones, closely related to the compound of interest, has shown potential in synthesizing diazepanone heterocycles with various functional groups (Sercel et al., 2019).

Labeled Compound Synthesis

Efforts have been made in synthesizing labeled potent HIV non-nucleoside reverse transcriptase inhibitors using structures related to 5-(1,4-Diazepan-1-ylsulfonyl)-4-ethylisoquinoline (Latli et al., 2009).

properties

Product Name

5-(1,4-Diazepan-1-ylsulfonyl)-4-ethylisoquinoline

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)-4-ethylisoquinoline

InChI

InChI=1S/C16H21N3O2S/c1-2-13-11-18-12-14-5-3-6-15(16(13)14)22(20,21)19-9-4-7-17-8-10-19/h3,5-6,11-12,17H,2,4,7-10H2,1H3

InChI Key

AZCPHIJXTJGNPK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CN=C1)C=CC=C2S(=O)(=O)N3CCCNCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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